molecular formula C20H28O10 B1249256 Cinnamyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside

Cinnamyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside

Cat. No. B1249256
M. Wt: 428.4 g/mol
InChI Key: RINHYCZCUGCZAJ-DUOLVPTGSA-N
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Description

(2E)-3-phenyl-2-propen-1-yl-6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside is an O-acyl carbohydrate.

Scientific Research Applications

Identification and Characterization

Cinnamyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside, along with other compounds, has been identified and isolated from various plant sources. For instance, it was isolated from the aqueous methanol extract of Rhodiola rosea (Golden Root), a plant used in traditional Chinese medicine. This compound was identified using UV, MS, and NMR methods, indicating its natural occurrence in plant extracts and its potential pharmacological properties (Tolonen et al., 2003). Further, its presence has been noted in the analysis of Rhodiola rosea extracts, emphasizing the importance of understanding its role in the plant's overall chemical profile (Tolonen et al., 2003).

Involvement in Plant Metabolism

The compound has also been studied in the context of plant metabolism. For example, in Arabidopsis thaliana, a model plant for genome research, metabolites including cinnamyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside were isolated for metabolomic studies. This highlights its significance in the complex metabolic pathways of plants, potentially offering insights into plant biology and biochemistry (Nakabayashi et al., 2009).

Synthetic Approaches

Research has also been conducted on the synthetic preparation of phenylpropenoid β-d-glucopyranoside congeners, including cinnamyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside. These studies provide insight into the potential for synthesizing such compounds for further pharmacological and biological studies (Kishida & Akita, 2005).

Biological Activities and Applications

Furthermore, the compound has been studied for its potential biological activities. For instance, cinnamyl 1-thioglycosides, which are structurally related to cinnamyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside, have been evaluated for their inhibitory effects in antigen-specific T cell proliferation assays. This suggests a possible role in modulating immune responses (Ponpipom et al., 1987).

properties

Product Name

Cinnamyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside

Molecular Formula

C20H28O10

Molecular Weight

428.4 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C20H28O10/c21-12-9-28-19(17(25)14(12)22)29-10-13-15(23)16(24)18(26)20(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+/t12-,13-,14+,15-,16+,17-,18-,19+,20-/m1/s1

InChI Key

RINHYCZCUGCZAJ-DUOLVPTGSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C=C/C3=CC=CC=C3)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC=CC3=CC=CC=C3)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnamyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside
Reactant of Route 2
Cinnamyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside
Reactant of Route 3
Cinnamyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside
Reactant of Route 4
Cinnamyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside
Reactant of Route 5
Cinnamyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside
Reactant of Route 6
Cinnamyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside

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